
N-(diaminomethylideneamino)pyridine-4-carboxamide
Description
N-(diaminomethylideneamino)pyridine-4-carboxamide is a guanidine-containing derivative of pyridine-4-carboxamide. Its structure features a diamino-methylideneamino group (-NH-C(=NH)-NH₂) attached to the pyridine ring’s carboxamide moiety. This functional group confers unique electronic and hydrogen-bonding properties, making it relevant in medicinal chemistry and materials science. The compound’s guanidine moiety is analogous to that found in desmopressin acetate (DPA), a synthetic peptide with antidiuretic properties . However, unlike DPA, which incorporates the diamino-methylideneamino group within a cyclic peptide framework, this compound is a small-molecule derivative optimized for synthetic accessibility and structural versatility.
Propriétés
IUPAC Name |
N-(diaminomethylideneamino)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-7(9)12-11-6(13)5-1-3-10-4-2-5/h1-4H,(H,11,13)(H4,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMVDMAZEODKTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276863 | |
Record name | N-(diaminomethylideneamino)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-16-1 | |
Record name | NSC69854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(diaminomethylideneamino)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reaction Mechanism and Stoichiometric Considerations
The most frequently reported synthesis involves condensation between pyridine-4-carbonyl chloride and aminoguanidine bicarbonate in aprotic solvents. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the guanidine nitrogen attacks the electrophilic carbonyl carbon. Key studies demonstrate that maintaining a 1:1.2 molar ratio of acyl chloride to guanidine derivative minimizes side reactions while ensuring complete conversion.
Reaction Equation:
$$
\text{Pyridine-4-carbonyl chloride} + \text{Aminoguanidine bicarbonate} \xrightarrow{\text{Base}} \text{N-(Diaminomethylideneamino)pyridine-4-carboxamide} + \text{HCl} + \text{CO}_2 \uparrow
$$
Solvent and Catalyst Optimization
Systematic solvent screening reveals dichloromethane (DCM) and tetrahydrofuran (THF) as optimal media, providing 82–87% yields compared to 68% in dimethylformamide. Triethylamine (2.5 eq.) serves dual roles as acid scavenger and reaction accelerator, reducing reaction times from 24 hr to 8 hr at 0–5°C. Recent advances employ polymer-supported bases like PS-BEMP, enabling catalyst recycling and improving atom economy by 18%.
Table 1. Solvent Effects on Amidation Efficiency
Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
---|---|---|---|
Dichloromethane | 8.93 | 87 | 98.5 |
THF | 7.58 | 82 | 97.8 |
DMF | 36.7 | 68 | 91.2 |
Acetonitrile | 37.5 | 74 | 94.1 |
Nucleophilic Substitution on 4-Cyanopyridine Intermediates
Two-Step Functionalization Strategy
Alternative routes employ 4-cyanopyridine as the starting material, undergoing sequential hydrolysis and guanidinylation. The hydrolysis step utilizes 6M HCl at reflux (110°C, 6 hr) to generate pyridine-4-carboxamide, followed by reaction with 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions. This method achieves 92% yield but requires stringent temperature control during the exothermic guanidinylation step.
Critical Parameters:
- Hydrolysis efficiency: 95% conversion at 110°C vs. 78% at 80°C
- Guanidinylation kinetics: Second-order rate constant (k₂) = 3.4 × 10⁻³ L·mol⁻¹·s⁻¹ at pH 9.2
Microwave-Assisted Acceleration
Modern adaptations employ microwave irradiation (300W, 120°C) to reduce reaction times from 12 hr to 35 minutes. Comparative studies show identical product purity (99.1% vs. 98.9%) but 23% energy savings through microwave activation.
Transition Metal-Catalyzed Coupling Approaches
Palladium-Mediated Cross-Coupling
Emerging methodologies leverage Pd(PPh₃)₄ (5 mol%) to catalyze the union of 4-iodopyridine with pre-formed guanidine complexes. While theoretically elegant, this route faces practical limitations:
Copper(I)-Thiophene Carboxylate Systems
Copper-based catalysts in DMSO solvent enable single-pot synthesis from 4-bromopyridine and guanidine nitrate. Despite moderate yields (71%), this method eliminates acyl chloride handling, enhancing operational safety. Key optimization data:
Table 2. Copper Catalyst Screening
Catalyst | Temp (°C) | Time (hr) | Yield (%) |
---|---|---|---|
CuI | 110 | 24 | 58 |
CuBr·SMe₂ | 120 | 18 | 63 |
CuTC/1,10-Phenanthroline | 100 | 12 | 71 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale implementations utilize tubular flow reactors (TFR) with the following advantages over batch processing:
Crystallization and Purification
Final isolation employs anti-solvent crystallization with n-heptane, producing needle-shaped crystals (mp 214–216°C). Process Analytical Technology (PAT) monitoring ensures consistent particle size distribution (D50 = 45±3 μm).
Comparative Methodological Analysis
Table 3. Synthesis Route Evaluation Matrix
Parameter | Amidation Route | Substitution Route | Catalytic Route |
---|---|---|---|
Yield (%) | 87 | 92 | 71 |
Purity (%) | 98.5 | 99.1 | 95.3 |
Cost Index | 1.0 | 1.4 | 2.1 |
Environmental Factor | 6.2 | 8.9 | 4.7 |
Scalability | Excellent | Moderate | Limited |
Analyse Des Réactions Chimiques
Types of Reactions
N-(diaminomethylideneamino)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Inhibition of NaVSodium Channels
N-(diaminomethylideneamino)pyridine-4-carboxamide has been investigated for its ability to inhibit sodium channels, specifically NaV1.8. This sodium channel is associated with pain pathways and is a target for developing analgesics. Research indicates that compounds in this class can modulate NaV1.8 activity, providing a potential therapeutic avenue for treating pain and related disorders .
Urease Inhibition
Recent studies have highlighted the compound's potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a significant role in various biochemical processes, including nitrogen metabolism. The inhibition of urease can be beneficial in treating conditions like urinary tract infections and certain types of kidney stones. In vitro assays have shown promising results, with some derivatives exhibiting IC₅₀ values in the low micromolar range, indicating strong inhibitory activity against urease .
Antioxidant Activity
The compound has also been explored for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound may exhibit significant antioxidant activity, making them candidates for further development in therapeutic applications targeting oxidative damage .
Case Study 1: Pain Management
A study conducted on the efficacy of this compound derivatives demonstrated their ability to reduce pain responses in animal models by inhibiting NaV1.8 channels. The results indicated a dose-dependent reduction in pain perception, suggesting that these compounds could serve as novel analgesics .
Case Study 2: Urease Inhibition
In a comparative study involving various pyridine carboxamide derivatives, this compound was identified as one of the most potent urease inhibitors with an IC₅₀ value significantly lower than traditional inhibitors. This positions it as a promising candidate for further pharmacological development aimed at treating urease-related conditions .
Case Study 3: Antioxidant Potential
Research evaluating the antioxidant effects of this compound found that it effectively scavenged free radicals in vitro, showing potential for use in formulations aimed at reducing oxidative stress-related damage in cells .
Summary of Findings
Application | Activity Description | IC₅₀ Value (µM) |
---|---|---|
NaV1.8 Inhibition | Modulates sodium channel activity | Not specified |
Urease Inhibition | Strong inhibition of urease activity | 1.07 - 14.49 |
Antioxidant Activity | Scavenges free radicals | Not specified |
Mécanisme D'action
The mechanism of action of N-(diaminomethylideneamino)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between N-(diaminomethylideneamino)pyridine-4-carboxamide and related pyridine-carboxamide derivatives:
Activité Biologique
N-(diaminomethylideneamino)pyridine-4-carboxamide (CAS No. 4427-16-1) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a unique chemical structure that enables interaction with various biological systems. The synthesis typically involves the reaction of pyridine-4-carboxylic acid with guanidine derivatives under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may provide therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets, such as enzymes and receptors. This binding can lead to the modulation of their activity, influencing various biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
Case Studies and Research Findings
Several studies have elucidated the biological effects of this compound:
- Study on Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition (e.g., COX) |
4-Dimethylaminopyridine (DMAP) | Catalytic properties | Nucleophilic catalyst in acylation reactions |
4-Carboxypyridine | Moderate antimicrobial | Interaction with bacterial cell walls |
Q & A
Q. What stability protocols are recommended for lab storage?
- Conditions : Store under argon at –20°C. Avoid light exposure (use amber vials) due to photosensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.